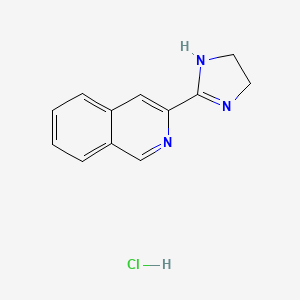

3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

BU 226 Hydrochlorid: ist ein potenter und hochspezifischer Ligand für Imidazolinrezeptoren, insbesondere die I2-Bindungsstelle. Er weist eine hohe Affinität mit einem Ki-Wert von 1,4 nM auf und zeigt eine sehr geringe Affinität für Alpha-2-Adrenozeptoren . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Imidazolinrezeptoren und ihre Rolle in verschiedenen physiologischen Prozessen zu untersuchen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von BU 226 Hydrochlorid beinhaltet die Bildung des Imidazolinrings und dessen anschließende Anbindung an eine Isochinolinstruktur. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und nicht allgemein veröffentlicht. Allgemeine Verfahren zur Synthese von Imidazolinderivaten umfassen typischerweise die Cyclisierung von N-substituierten Ethylendiaminen mit Aldehyden oder Ketonen unter sauren Bedingungen .

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für BU 226 Hydrochlorid werden nicht öffentlich detailliert, da diese Verbindung hauptsächlich für Forschungszwecke und nicht für großtechnische industrielle Anwendungen verwendet wird. Die Produktion folgt typischerweise Standardprotokollen der organischen Synthese in einer kontrollierten Laborumgebung .

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

The isoquinoline moiety undergoes electrophilic substitution due to its electron-deficient nature. Common reactions include nitration and sulfonation at specific positions:

- Nitration : Occurs preferentially at the 5- or 8-position of the isoquinoline ring under acidic conditions (e.g., HNO₃/H₂SO₄) .

- Halogenation : Chlorination or bromination proceeds via electrophilic attack, often requiring Lewis acid catalysts (e.g., FeCl₃) .

Example Reaction :Isoquinoline+HNO3H2SO45 Nitroisoquinoline

Oxidation Reactions

The 4,5-dihydroimidazole (imidazoline) ring is susceptible to oxidation, converting to a fully aromatic imidazole:

- Oxidation with KMnO₄ : In acidic or neutral conditions, the imidazoline ring oxidizes to imidazole, forming 3-(1H-imidazol-2-yl)isoquinoline .

- Air Oxidation : Prolonged exposure to oxygen may lead to partial dehydrogenation of the imidazoline ring .

Example Reaction :ImidazolineKMnO4,H+Imidazole

Reduction Reactions

The isoquinoline ring can be reduced to tetrahydroisoquinoline under catalytic hydrogenation:

- Catalytic Hydrogenation : Using H₂/Pd-C in methanol, the isoquinoline ring converts to 1,2,3,4-tetrahydroisoquinoline while preserving the imidazoline moiety .

Example Reaction :Isoquinoline+H2Pd CTetrahydroisoquinoline

Nucleophilic Substitution

The imidazoline’s secondary amine participates in alkylation or acylation:

- Alkylation : Reacts with alkyl halides (e.g., MeI) in DMF/K₂CO₃ to form N-alkylated derivatives .

- Acylation : Treatment with acyl chlorides (e.g., AcCl) yields N-acylimidazolidines .

Example Reaction :Imidazoline+CH3IK2CO3N Methylimidazoline

Cyclization and Rearrangement

Under acidic conditions, the compound undergoes cyclodehydration or Newman-Kwart rearrangements:

- Acid-Catalyzed Cyclization : Forms fused polycyclic structures, such as imidazo[4,5-c]isoquinolines, in HCl/AcOH .

- Newman-Kwart Rearrangement : Converts thiocarbamates to thioethers at elevated temperatures .

Example Reaction :ThiocarbamateΔThioether

Coordination Chemistry

The imidazoline nitrogen acts as a ligand for metal ions:

- Cu²⁺/Co²⁺ Complexation : Forms stable complexes, studied for catalytic applications in asymmetric synthesis .

Comparative Reaction Table

Key Research Findings

- Biological Activity : Derivatives exhibit affinity for imidazoline I₂ receptors, influencing monoamine release .

- Synthetic Utility : Serves as a precursor for antidepressants and antimicrobial agents via functional group interconversion .

- Stability : The hydrochloride salt enhances solubility but may decompose under strong basic conditions .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that derivatives of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines, including those associated with colorectal and prostate cancers. The mechanism of action is believed to involve the modulation of signaling pathways critical for cancer cell proliferation and survival .

Neuropharmacological Applications

This compound has been explored for its neuropharmacological potential. It has been suggested that it may act as a modulator of neurotransmitter systems involved in cognitive functions. Preliminary studies indicate that it could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease by potentially enhancing synaptic plasticity and reducing neuroinflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline derivatives is crucial for optimizing their pharmacological properties. Variations in substituents on the isoquinoline core can significantly influence biological activity, allowing for the design of more potent analogs .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a specific derivative of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline showed significant cytotoxic effects against SW480 (colorectal cancer) and PC3 (prostate cancer) cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for further development .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in animal models of Alzheimer's disease. The results indicated that treatment with 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride led to improved cognitive function and reduced amyloid plaque formation in the brain, suggesting its utility in developing therapies for neurodegenerative diseases .

Wirkmechanismus

BU 226 hydrochloride exerts its effects by binding to the imidazoline I2 receptors. These receptors are allosteric binding sites of monoamine oxidase and play a significant role in neuroprotection and pain modulation. The binding of BU 226 hydrochloride to these receptors modulates their activity, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

BU 224 Hydrochlorid: Ein weiterer selektiver Ligand für I2-Imidazolinrezeptoren mit antinozizeptiven und antidepressiv wirkenden Aktivitäten.

2-BFI Hydrochlorid: Ein hoch affiner Agonist des I2-Imidazolinrezeptors, der in Studien zum Schutz vor Schlaganfall und akuter entzündlicher Immunkrankheit verwendet wird.

CR4056: Ein selektiver Inhibitor der Monoaminoxidase A und ein Ligand des I2-Imidazolinrezeptors .

Einzigartigkeit: BU 226 Hydrochlorid ist aufgrund seiner hohen Selektivität und Affinität für die I2-Bindungsstelle einzigartig, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen von Imidazolinrezeptoren in verschiedenen physiologischen Prozessen macht. Seine geringe Affinität für Alpha-2-Adrenozeptoren unterscheidet es außerdem von anderen ähnlichen Verbindungen .

Biologische Aktivität

3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline; hydrochloride (CAS: 1186195-56-1) is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C12H12ClN3

- Molecular Weight : 233.7 g/mol

- Purity : Typically 95% or higher in commercial preparations .

Pharmacological Profile

The biological activity of isoquinoline derivatives, including 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline; hydrochloride, has been extensively studied. Isoquinolines are known for their diverse pharmacological properties, including:

- Anticancer Activity : Isoquinoline derivatives have shown potential in inhibiting cancer cell proliferation. For instance, compounds similar to 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline have demonstrated significant activity against various cancer cell lines in the NCI-60 screen .

- Neuroprotective Effects : Some studies indicate that derivatives can protect neuronal cells from damage induced by stressors like corticosterone, enhancing cell survival and maturation .

- Antimicrobial Activity : Research has identified isoquinoline compounds with notable antibacterial and antifungal properties, suggesting their potential as therapeutic agents against infections .

Case Studies

-

Anticancer Activity :

- A study evaluated the antiproliferative effects of various isoquinoline derivatives on human cancer cell lines. The results indicated that certain modifications at the 3-position of isoquinoline significantly enhance anticancer efficacy, with some compounds exhibiting IC50 values in the low micromolar range .

- Neuroprotection :

- Antimicrobial Activity :

Table 1: Summary of Biological Activities

| Activity Type | Compound Variants | Key Findings |

|---|---|---|

| Anticancer | Various | Significant inhibition in NCI-60 cancer cell lines |

| Neuroprotective | Selected Derivatives | Enhanced survival in PC12 cells under stress |

| Antimicrobial | Multiple Compounds | Effective against Staphylococcus aureus and fungi |

The mechanisms through which 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline exerts its biological effects are still under investigation. However, it is hypothesized that:

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and repair. This inhibition can lead to increased apoptosis in cancer cells .

- Neuroprotective Pathways : The neuroprotective effects may involve modulation of neurotransmitter systems or direct antioxidant activity, although specific pathways remain to be elucidated.

Eigenschaften

IUPAC Name |

3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3.ClH/c1-2-4-10-8-15-11(7-9(10)3-1)12-13-5-6-14-12;/h1-4,7-8H,5-6H2,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGHNKWLMSRCOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC3=CC=CC=C3C=N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.